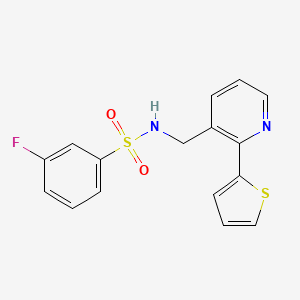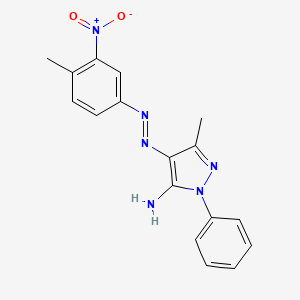
(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-methyl-4-(2-(4-methyl-3-nitrophenyl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-imine is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition : This compound, along with other pyrazolone derivatives, has been investigated for its role as a corrosion inhibitor for 316L stainless steel in acidic environments. The studies have shown that these compounds act as mixed-type inhibitors and are effective in reducing corrosion, with their adsorption characteristics and inhibition mechanisms analyzed using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (Fouda, Elewady, & Fathy, 2013).
Coordination Compounds and Crystal Structure : Research has been conducted on coordination compounds involving pyrazolone derivatives, with studies detailing the synthesis, crystal and molecular structure analysis of these compounds. The research highlights their potential applications in areas like coloristics and fungicides (Koval’chukova et al., 2018).
Anticancer Properties : Some pyrazole derivatives have been synthesized and evaluated for their anticancer activity. The research focuses on "greener" solvent-free synthesis methods and the assessment of these compounds' cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Alsayari et al., 2020).
Antimicrobial Evaluation : Studies have been conducted on the antimicrobial properties of pyrazoline-5-ones, including derivatives of the compound . These compounds have shown promising activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Naik et al., 2013).
Synergistic Bioactivities : Research involving a related compound, (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one, has shown that it exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities, highlighting the multifunctional potential of these compounds in medical and pharmaceutical applications (Mohan et al., 2018).
Properties
IUPAC Name |
5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-9-13(10-15(11)23(24)25)19-20-16-12(2)21-22(17(16)18)14-6-4-3-5-7-14/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROOAHDIQGMFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
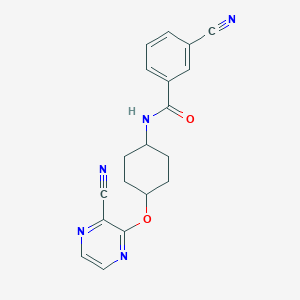
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
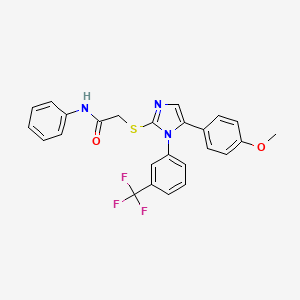
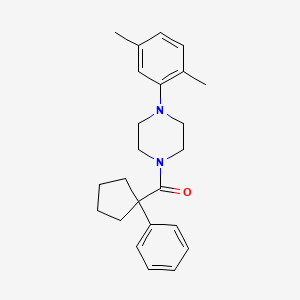
![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)
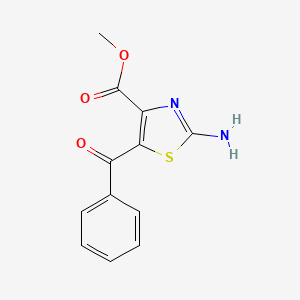
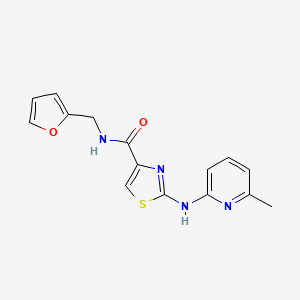
![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
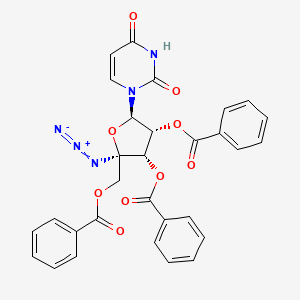
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2485626.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2485628.png)
